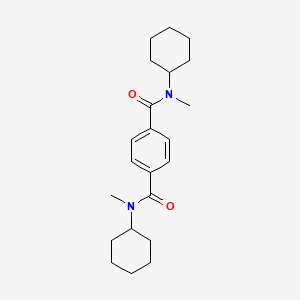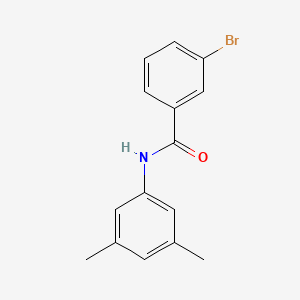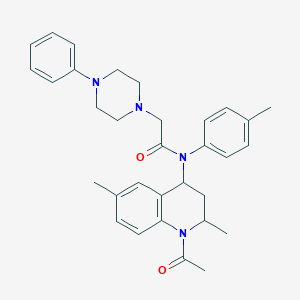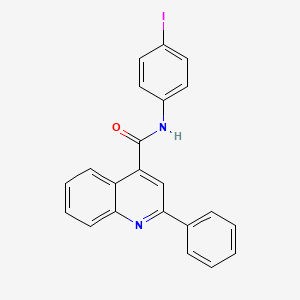![molecular formula C16H10BrN5 B11179235 3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine](/img/structure/B11179235.png)
3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another approach involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides or aldehydes followed by cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow methods, can be applied. The use of microwave-assisted synthesis offers a scalable and efficient route for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The triazolopyrimidine core can be further functionalized through cyclization reactions with different reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Cyclization: Reagents such as hydrazonoyl chlorides and aldehydes are used under reflux conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Material Sciences: The compound is used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a scaffold for the synthesis of compounds with potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazolopyridine core but lacks the bromophenyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
3-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]pyridine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold for the development of new compounds with diverse biological and material applications .
Properties
Molecular Formula |
C16H10BrN5 |
|---|---|
Molecular Weight |
352.19 g/mol |
IUPAC Name |
7-(4-bromophenyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10BrN5/c17-13-5-3-11(4-6-13)14-7-9-19-16-20-15(21-22(14)16)12-2-1-8-18-10-12/h1-10H |
InChI Key |
VWLIIAVDSJJXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11179152.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179160.png)

![2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179163.png)

![N-tert-butyl-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11179174.png)

![2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B11179201.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]oxolane-2-carboxamide](/img/structure/B11179202.png)
![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide](/img/structure/B11179210.png)
![2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11179234.png)


![N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide](/img/structure/B11179251.png)
